molecular formula C20H17N3O2S B2396546 1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 955523-93-0

1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2396546
CAS No.: 955523-93-0
M. Wt: 363.44
InChI Key: YSBMTGMAYZWULA-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthetic Pathways

The pyranopyrimidine core, akin to the structure of 1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, serves as a crucial precursor in the medicinal and pharmaceutical industries due to its extensive synthetic applications and bioavailability. This review highlights the application of hybrid catalysts, ranging from organocatalysts to nanocatalysts, for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. The utilization of diverse catalysts underlines the broad applicability of these compounds in developing lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).

Biological Activity and Optical Sensors

Pyrimidine derivatives, including structures similar to the one , are recognized for their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds positions them as suitable candidates for optical sensors. This review encompasses various pyrimidine-based optical sensors and their recent advancements, underscoring the compound's potential in both sensing applications and biological contexts (Jindal & Kaur, 2021).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, related to the compound of interest, have been explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems highlights their value in creating novel optoelectronic materials. This review elaborates on their electroluminescent properties and potential uses in organic light-emitting diodes, including white OLEDs and red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-inflammatory Activities

Research on substituted tetrahydropyrimidine derivatives demonstrates their in vitro anti-inflammatory potential. Based on a comprehensive literature review and predictive analyses, these derivatives have been synthesized and characterized, revealing potent anti-inflammatory activity. This study not only highlights the therapeutic potential of pyrimidine derivatives but also suggests their utility in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14-5-2-6-15(11-14)12-22-17-8-3-9-21-18(17)19(24)23(20(22)25)13-16-7-4-10-26-16/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBMTGMAYZWULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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